Satraplatin, also known by its developmental codes JM-216, BMS-182751, and BMY-45594, is an orally bioavailable platinum-based anticancer compound. [] It is classified as a third-generation platinum drug, a group that includes oxaliplatin. [, ] Satraplatin is a prodrug that, upon entering the body, is metabolized into its active form, JM-118. [, ]
Satraplatin has been the subject of extensive preclinical and clinical research for its potential use in treating various cancers. Its primary research significance lies in its unique properties compared to other platinum-based compounds, such as oral bioavailability, potential activity in cisplatin-resistant tumors, and a potentially milder toxicity profile. [, , ]
Satraplatin belongs to the class of platinum-based chemotherapeutic agents. As a member of the mixed amine platinum(IV) dicarboxylate dichloride series, it is designed to enhance therapeutic efficacy while minimizing toxicity associated with traditional platinum drugs. Its unique structure allows it to circumvent some mechanisms of drug resistance commonly seen with other platinum agents .
The synthesis of satraplatin involves several key steps that transform platinum(II) complexes into the final product. The general method includes:
This synthetic pathway is crucial for generating the specific structural characteristics that confer satraplatin's unique pharmacological properties, including its enhanced lipophilicity and stability under physiological conditions .
Satraplatin has a complex molecular structure characterized by:
The asymmetrical arrangement of ligands (notably the cyclohexylamine group) differentiates satraplatin from other platinum compounds like cisplatin, which possesses symmetrical amine groups. This structural asymmetry is believed to contribute to satraplatin's ability to evade recognition by DNA repair mechanisms in cancer cells, enhancing its cytotoxic effects against resistant tumor types .
Satraplatin undergoes several important chemical reactions that are pivotal to its mechanism of action:
These reactions highlight satraplatin's role as a DNA-damaging agent similar to cisplatin but with distinct characteristics that may allow it to overcome certain forms of drug resistance .
Satraplatin exerts its cytotoxic effects through a well-defined mechanism involving:
Notably, satraplatin's unique ligand structure allows it to evade some cellular repair mechanisms that typically recognize and repair damage caused by other platinum drugs. This property enhances its effectiveness against tumors that have developed resistance to classical agents like cisplatin .
Satraplatin possesses several notable physical and chemical properties:
These properties play a crucial role in determining the pharmacokinetic profile of satraplatin and its therapeutic potential .
Satraplatin has been primarily investigated for its application in oncology:
The ability of satraplatin to circumvent resistance mechanisms associated with other platinum-based therapies makes it a promising candidate for further research and development in treating resistant forms of cancer .
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3